1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is a complex organic compound that features a piperazine ring substituted with fluoro-benzyl groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the fluoro-benzyl groups through nucleophilic substitution reactions. The ester functionalities can be introduced using esterification reactions with appropriate carboxylic acids and alcohols under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzyl or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-benzyl groups may enhance its binding affinity to specific targets, while the ester functionalities can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)butyric acid: This compound shares the fluoro-benzyl group but differs in its overall structure and functional groups.
Ethyl N-BOC-4-(4-Fluorobenzyl)piperidine-4-carboxylate: Similar in having a piperidine ring and fluoro-benzyl group, but with different ester functionalities.
Uniqueness
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the presence of the piperazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGUZKKAQZOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.